molecular formula C10H13BrN2O3 B580798 Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate CAS No. 1207175-73-2

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Cat. No.: B580798
CAS No.: 1207175-73-2
M. Wt: 289.129
InChI Key: FKSQRZXAISFJAG-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. Its derivatives have shown promise in the development of new therapeutic agents.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • Tert-butyl 5-bromo-3-hydroxy-2-pyridinylcarbamate
  • 2-(tert-butoxycarbonylamino)-5-bromo-3-hydroxypyridine

Uniqueness: Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its tert-butyl carbamate group provides stability and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSQRZXAISFJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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